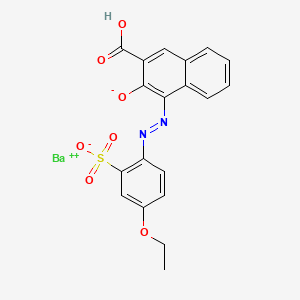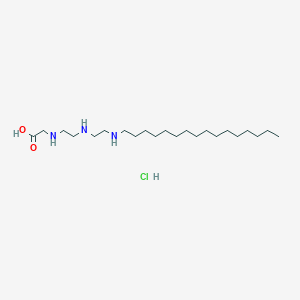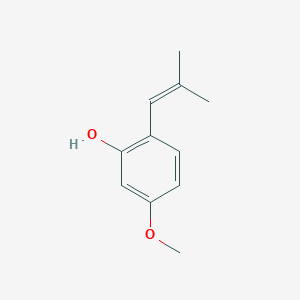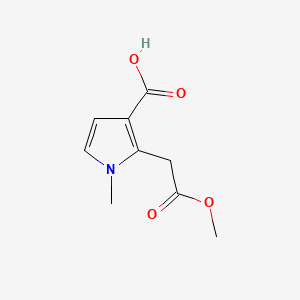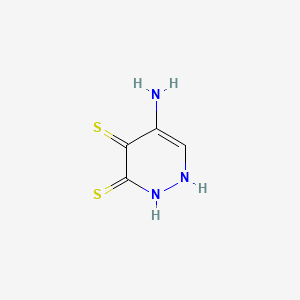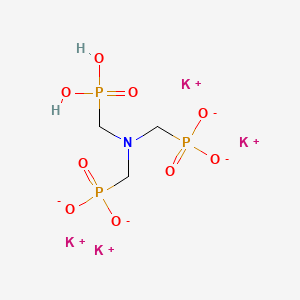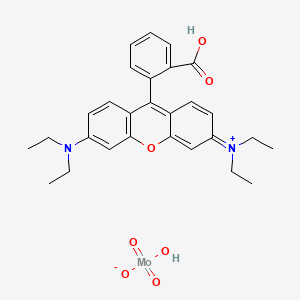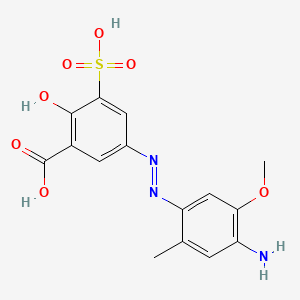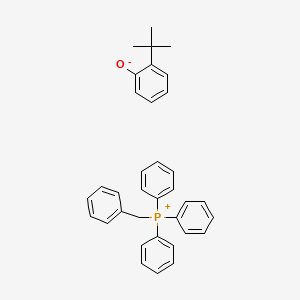
benzyl(triphenyl)phosphanium;2-tert-butylphenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate is a compound that combines the properties of benzyl(triphenyl)phosphanium and 2-tert-butylphenolate Benzyl(triphenyl)phosphanium is a phosphonium salt, while 2-tert-butylphenolate is a phenolate derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;2-tert-butylphenolate can be achieved through a series of chemical reactions involving the starting materials benzyl(triphenyl)phosphanium chloride and 2-tert-butylphenol. The reaction typically involves the following steps:
Formation of Benzyl(triphenyl)phosphanium Chloride: This can be synthesized by reacting triphenylphosphine with benzyl chloride in the presence of a suitable solvent.
Reaction with 2-tert-butylphenol: The benzyl(triphenyl)phosphanium chloride is then reacted with 2-tert-butylphenol under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate can undergo various chemical reactions, including:
Oxidation: The phenolate moiety can be oxidized to form quinone derivatives.
Reduction: The phosphonium salt can be reduced to form phosphine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted benzyl derivatives.
科学研究应用
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of benzyl(triphenyl)phosphanium;2-tert-butylphenolate involves its interaction with molecular targets through its phosphonium and phenolate moieties. The phosphonium group can participate in nucleophilic attacks, while the phenolate group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Benzyltriphenylphosphonium chloride: A related phosphonium salt with similar reactivity.
2-tert-Butylphenol: A phenol derivative with antioxidant properties.
Uniqueness
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate is unique due to the combination of its phosphonium and phenolate functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.
属性
CAS 编号 |
93839-62-4 |
|---|---|
分子式 |
C35H35OP |
分子量 |
502.6 g/mol |
IUPAC 名称 |
benzyl(triphenyl)phosphanium;2-tert-butylphenolate |
InChI |
InChI=1S/C25H22P.C10H14O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-10(2,3)8-6-4-5-7-9(8)11/h1-20H,21H2;4-7,11H,1-3H3/q+1;/p-1 |
InChI 键 |
KOSVKVWQOAKDJQ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C1=CC=CC=C1[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



